5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction mixture is heated to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring using hydrogenation.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 5-[(4-Fluorophenyl)(carbonyl)methyl]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can interfere with viral replication by targeting viral enzymes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine derivative with similar pharmacological properties.
5-[(4-Hydroxyphenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione: A hydroxylated analog with potential anti-inflammatory activity.
Uniqueness
5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s binding affinity to its molecular targets, making it a valuable candidate for drug development .
Properties
CAS No. |
724-02-7 |
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Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)-hydroxymethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5,9,15H,(H2,13,14,16,17) |
InChI Key |
VMKZEEWLHMWZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CNC(=O)NC2=O)O)F |
Origin of Product |
United States |
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